N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Quinazoline derivatives have been extensively studied for their synthetic pathways and chemical properties. For instance, the reactions of anthranilamide with isocyanates have been explored to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, showcasing the versatility of quinazoline derivatives in organic synthesis (J. Chern et al., 1988). Similarly, the synthesis of 5-thioxo-6H-imidazo[1,2-c]quinazolines based on cyclocondensations demonstrates the potential for creating pharmacologically relevant compounds (A. Bodtke et al., 2007).
Biological and Pharmacological Applications
Quinazoline derivatives have been identified for their potential in addressing various biological targets and therapeutic applications. Novel synthesis methods have led to the discovery of compounds with significant in vitro cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Hatem A. Abuelizz et al., 2017). Another study focused on microwave-assisted synthesis of heterocyclic antioxidants, which are crucial for developing new therapeutic agents with antioxidant properties (Rajesh Sompalle & S. Roopan, 2016).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of quinazoline derivatives have been explored, with some compounds showing promising activity against various pathogens. For example, novel quinazoline thioether derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine moiety demonstrated significant antibacterial activities, highlighting their potential as agricultural antimicrobial agents (Zhijiang Fan et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-butyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-3-8-20-17(23)7-5-4-6-9-22-18(24)13-10-15-16(26-12-25-15)11-14(13)21-19(22)27/h10-11H,2-9,12H2,1H3,(H,20,23)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDWIJZMPUUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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